molecular formula C17H18N6O3 B2958376 5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide CAS No. 2034340-06-0

5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No. B2958376
CAS RN: 2034340-06-0
M. Wt: 354.37
InChI Key: HRYDLROIHSSZAX-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyridine, which is a type of nitrogen-containing heterocycle . Heterocycles are a major class of compounds in organic chemistry and are often found in many important classes of compounds such as pharmaceuticals and agrochemicals .


Synthesis Analysis

Pyrazolo[1,5-a]pyridine derivatives can be synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H . This method provides the desired products with moderate to good yields .


Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Anticancer Applications : Research has demonstrated the synthesis of novel compounds based on pyrazole and pyridine moieties, with some showing promising antimicrobial and anticancer activities. For instance, Gouda et al. (2010) explored the synthesis of thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, highlighting their antimicrobial properties. Similar research by Rahmouni et al. (2016) on pyrazolopyrimidines derivatives showed potential as anticancer and anti-5-lipoxygenase agents, indicating the utility of such compounds in developing new therapeutic agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010); (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

  • Synthesis of Novel Heterocycles : The creation of new heterocycles incorporating various moieties, including pyrazolo, pyridine, and thiazole, is a significant focus, with applications in creating compounds with enhanced biological activities. For example, Bondock et al. (2008) discussed the synthesis of new heterocycles incorporating the antipyrine moiety, evaluated as antimicrobial agents. This indicates the broad potential for synthesizing compounds with varied biological activities based on structural modifications of similar core structures (Bondock, Rabie, Etman, & Fadda, 2008).

Future Directions

The synthesis and study of pyrazolo[1,5-a]pyridine derivatives and similar compounds is an active area of research, with potential applications in various fields such as pharmaceuticals and agrochemicals . Future research may focus on improving synthetic methods, exploring new applications, and studying the properties of these compounds in more detail.

properties

IUPAC Name

5-acetamido-N-[3-(6-oxopyridazin-1-yl)propyl]pyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-12(24)21-13-5-9-22-15(10-13)14(11-20-22)17(26)18-6-3-8-23-16(25)4-2-7-19-23/h2,4-5,7,9-11H,3,6,8H2,1H3,(H,18,26)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYDLROIHSSZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide

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